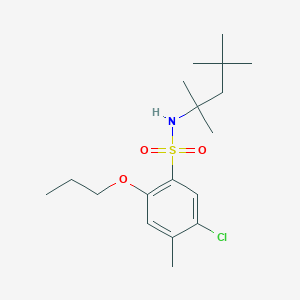
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK has shown promise in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of its enzymatic activity. This results in the inhibition of downstream B-cell receptor signaling pathways, leading to decreased survival and proliferation of B-cells.
Biochemical and physiological effects:
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to induce apoptosis in B-cells and inhibit their proliferation. It has also been shown to decrease the levels of various cytokines and chemokines that are important for B-cell survival and proliferation. 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have minimal off-target effects on other kinases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has shown promise in preclinical studies as a potential treatment for B-cell malignancies. However, further studies are needed to determine its safety and efficacy in clinical trials. One limitation of 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is its irreversible binding to BTK, which may limit its use in certain clinical settings.
Zukünftige Richtungen
Future research on 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide could focus on its use in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in clinical trials. Finally, the safety and efficacy of 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in combination with chemotherapy or immunotherapy should be explored.
Synthesemethoden
The synthesis of 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been reported in the literature. The method involves the reaction of 5-chloro-4-methyl-2-nitroaniline with 2,4,4-trimethylpentan-2-amine to form the corresponding anilide. This is then reacted with 2-propoxybenzenesulfonyl chloride to yield 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. It has shown potent inhibitory activity against BTK and has demonstrated efficacy in inhibiting B-cell receptor signaling and inducing apoptosis in B-cells. 5-Chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have synergistic activity with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO3S/c1-8-9-23-15-10-13(2)14(19)11-16(15)24(21,22)20-18(6,7)12-17(3,4)5/h10-11,20H,8-9,12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCVKGSAKLOYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-methyl-2-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
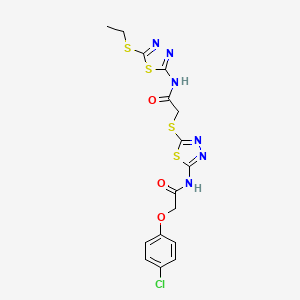
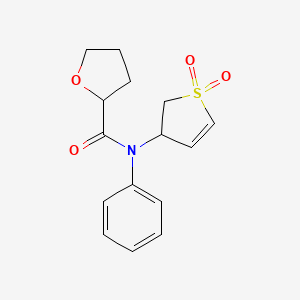
![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)
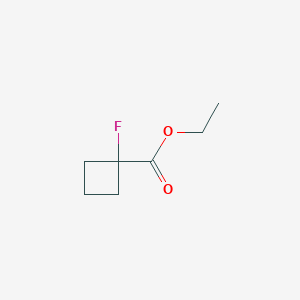
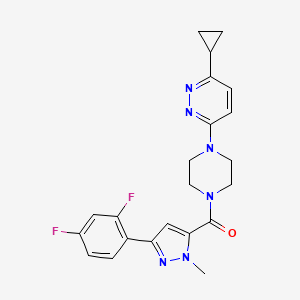
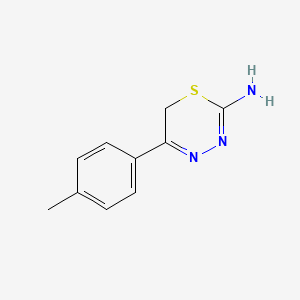
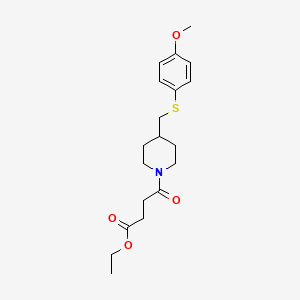
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
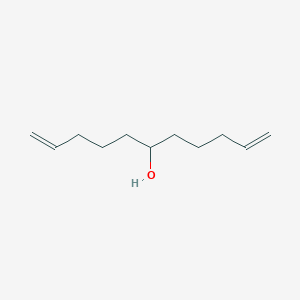
![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)
